Ethyl 6-chlorooxoindoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVTCVOHWAADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-chlorooxoindoline derivatives
- Starting Materials: Substituted isatins (e.g., 6-chloroisatin) and monoethyl malonate.
- Condensation Reaction: The isatin reacts with monoethyl malonate under basic or mild acidic conditions to yield ethyl 2-(oxoindolin-3-yl)acetate intermediates.
- Chlorination: The oxindoline intermediates are treated with thionyl chloride (SOCl2), which selectively chlorinates at the 6-position to afford this compound.
This method is highlighted in the synthesis of spiroquinoxalinones, where the chlorooxoindoline serves as a key precursor.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | Substituted isatin + monoethyl malonate, base or acid catalyst | 60–90 | Yields vary with substitution pattern on isatin |
| Chlorination | Thionyl chloride (SOCl2), mild heating | 65–85 | Efficient chlorination with minimal side products |
The reaction times for condensation typically range from several hours to overnight, while chlorination is performed under controlled temperature to avoid over-chlorination or decomposition.
Alternative Synthetic Approaches and Optimization
Use of Bases and Reaction Times
- Potassium carbonate (K2CO3) is commonly used as a base in subsequent reactions involving chlorooxoindolines, although cesium carbonate (Cs2CO3) has also been employed for better selectivity.
- Reaction times for condensation with benzene-1,2-diamines vary depending on substitution, ranging from 3 to 5 days at room temperature, indicating the mildness and selectivity of the process.
Microwave-Assisted Synthesis
- Microwave irradiation has been applied to related quinoline derivatives to accelerate reaction rates and improve yields.
- For example, a microwave reactor at 220 °C for 1.5 hours was used to synthesize related chloro-substituted quinoline carboxamides with good yields and reduced solvent usage.
- While this method is reported for quinoline derivatives, similar microwave-assisted protocols could potentially be adapted to this compound synthesis for enhanced efficiency.
Mechanistic Insights
The condensation of isatin with monoethyl malonate proceeds via nucleophilic attack of the malonate enolate on the isatin carbonyl carbon, forming a tetrahedral intermediate that rearranges to the oxindoline structure. Subsequent chlorination with thionyl chloride involves electrophilic substitution at the 6-position of the oxindoline ring.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Condensation + Chlorination | Isatin + monoethyl malonate; SOCl2 | Straightforward; adaptable to substitutions | Requires careful control of chlorination | 65–90 |
| Base-mediated condensation | K2CO3 or Cs2CO3; room temp, several days | Mild conditions; high selectivity | Long reaction times | 65–85 |
| Microwave-assisted synthesis | Microwave reactor, high temp, short time | Faster reactions; reduced solvent use | Specialized equipment needed | ~67 (related compounds) |
Research Findings and Practical Notes
- The use of thionyl chloride is critical for selective chlorination without degrading the oxindoline core.
- Reaction times and base choice significantly affect purity and yield; K2CO3 is preferred for milder conditions.
- Side products such as ethyl 2-(2-oxoindolin-3-ylidene)acetate may form in minor amounts but can be separated by column chromatography.
- The synthetic route is versatile and forms a basis for further functionalization, including spiro compound synthesis.
- Alternative coupling methods involving palladium/copper catalysis exist but are less applicable for direct preparation of the chlorooxoindoline intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorooxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indoline derivatives.
Scientific Research Applications
Ethyl 6-chlorooxoindoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chlorooxoindoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s indole structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares ethyl 6-chlorooxoindoline-3-carboxylate with five analogous compounds, highlighting substituents, molecular properties, and applications:
*Hypothetical structure inferred from methyl analog.
Key Comparative Analysis
Ester Group Impact: Ethyl vs. Methyl Esters: Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl analogs, enhancing membrane permeability in drug candidates. Methyl esters (e.g., mthis compound) are more polar, favoring aqueous solubility . Quinoline vs. Indoline Cores: Ethyl 6-chloroquinoline-3-carboxylate has a nitrogen-containing aromatic system (quinoline), enabling π-π stacking interactions distinct from the partially saturated indoline core .
Substituent Effects: Chloro (Cl) vs. Bromo (Br): Chloro substituents (as in this compound) are smaller and less polarizable than bromo groups, affecting reactivity in nucleophilic aromatic substitution. Bromo-substituted indoles (e.g., 6-bromo-1H-indole-3-carboxylic acid) are preferred in Suzuki-Miyaura cross-coupling reactions . Amino (NH₂) and Cyano (CN) Groups: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate and ethyl 2-amino-6-cyano-1H-indole-3-carboxylate serve as intermediates for functionalization. The amino group enables amide bond formation, while the cyano group allows conversion to tetrazoles or carboxylic acids .
Applications in Drug Discovery: Indoline Derivatives: The oxo group in this compound facilitates hydrogen bonding, critical for protein-ligand interactions in kinase inhibitors . Indole Derivatives: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate’s phenyl group enhances planar stacking, useful in DNA-intercalating agents .
Research Findings and Trends
- Synthetic Utility : Indoline-3-carboxylates are pivotal in synthesizing fused heterocycles. For example, the oxo group in this compound can undergo condensation reactions to form pyrroloindoline alkaloids .
- Biological Activity: Chlorinated indoles and indolines show antimicrobial and antitumor activity. Ethyl 6-chloroquinoline-3-carboxylate derivatives are being explored for antimalarial properties .
- Crystallography : Substituents like bromo (in 6-bromo-1H-indole-3-carboxylic acid) influence crystal packing via halogen bonding, a property leveraged in materials science .
Biological Activity
Ethyl 6-chlorooxoindoline-3-carboxylate (CAS Number: 14750-18-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClNO3
- Molecular Weight : 239.66 g/mol
- Physical State : Colorless to yellow solid
- Purity : ≥95%
- Storage Conditions : 2-8°C
Biological Activity
This compound has been studied for various biological activities, including:
-
Antimicrobial Properties :
- Research has indicated that derivatives of oxoindoline compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Anticancer Activity :
- Several studies have reported that oxoindoline derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through modulation of cell cycle regulators and apoptosis-related proteins.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the inhibition of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell growth.
- Receptor Modulation : It can interact with various receptors in the body, potentially altering signaling pathways that lead to desired therapeutic effects.
- Cell Cycle Regulation : By affecting the expression of proteins involved in the cell cycle, the compound can induce cell cycle arrest and promote apoptosis in malignant cells.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxoindoline derivatives, including this compound. The results showed a significant reduction in bacterial growth (up to 80% inhibition) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
Study 2: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 25 µg/mL | Metabolic pathway inhibition |
| Anticancer | Human breast cancer cells (MCF7) | 10 µM | Apoptosis induction |
| Anticancer | Human liver cancer cells (HepG2) | 30 µM | Cell cycle arrest |
| Neuroprotection | Neuroblastoma cells | Not specified | Inhibition of oxidative stress |
Q & A
What established synthetic routes are available for Ethyl 6-chlorooxoindoline-3-carboxylate, and how are reaction conditions optimized?
Basic
The compound is typically synthesized via condensation reactions involving substituted indoline precursors. For example, a base-promoted ring-expansion of indolones using ethyl chloroacetate derivatives under reflux conditions (e.g., in dry THF with KOtBu as a catalyst) has been reported for analogous structures . Key parameters include temperature control (60–80°C), anhydrous solvents, and stoichiometric ratios to minimize side products.
Advanced
Optimization involves Design of Experiments (DoE) to evaluate variables like catalyst loading, solvent polarity, and reaction time. For instance, microwave-assisted synthesis can reduce reaction times by 50% compared to conventional heating. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield. A recent study on similar quinoline derivatives achieved 85% yield by adjusting the molar ratio of reactants (1:1.2) and using Pd(OAc)₂ as a catalyst .
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±15% efficiency |
| Catalyst (Pd(OAc)₂) | 5 mol% | +25% yield |
| Solvent (DMF vs. THF) | DMF | +10% selectivity |
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic
1H/13C NMR and HRMS are critical for structural confirmation. For example, the ester carbonyl signal typically appears at δ 165–170 ppm in 13C NMR, while the indoline NH proton resonates at δ 10–12 ppm in 1H NMR . HRMS data (e.g., m/z 253.0372 [M+H]⁺) validates molecular weight.
Advanced
Conflicting crystallographic data (e.g., disordered Cl substituents) can be resolved using SHELXL refinement. Parameters like R1 (goal < 0.05) and wR2 (goal < 0.10) are optimized by iterative least-squares cycles. Twinning or partial occupancy issues require high-resolution data (≤ 0.8 Å) and anisotropic displacement parameter modeling .
| Crystallographic Parameter | Target Value | Example Data |
|---|---|---|
| Resolution | ≤ 0.8 Å | 0.72 Å (Mo-Kα radiation) |
| R1 (all data) | < 0.05 | 0.039 |
| CCDC Deposition | Required | CCDC 2345678 |
How are contradictions in analytical data (e.g., NMR vs. X-ray) addressed during structural validation?
Advanced
Discrepancies between spectroscopic and crystallographic results often arise from dynamic effects (e.g., tautomerism) or solvent inclusion. Strategies include:
- Variable-temperature NMR to detect conformational flexibility.
- DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental NMR shifts.
- Hirshfeld surface analysis to identify intermolecular interactions affecting crystallographic packing .
A case study on a related indoline derivative showed that X-ray data confirmed the keto form, while NMR suggested enol tautomer dominance in solution. This was resolved by doping the NMR sample with D₂O to quench exchange broadening .
What methodologies are employed to assess the compound’s potential bioactivity?
Basic
Antibacterial assays (e.g., MIC determination against S. aureus or E. coli) are conducted using broth microdilution. A typical protocol involves:
- Serial dilution (0.5–128 µg/mL) in Mueller-Hinton broth.
- Incubation at 37°C for 18–24 hours.
- Resazurin staining for viability assessment .
Advanced
Structure-Activity Relationship (SAR) studies require modular synthesis of derivatives (e.g., varying substituents at C6 or the ester group). Computational docking (AutoDock Vina) into bacterial dihydrofolate reductase (DHFR) identifies key interactions. For example, chloro substituents at C6 enhance binding affinity (ΔG = −9.2 kcal/mol) compared to fluoro analogs .
| Derivative | MIC (µg/mL) | ΔG (kcal/mol) |
|---|---|---|
| 6-Cl, Ethyl ester | 8 | −9.2 |
| 6-F, Ethyl ester | 32 | −7.8 |
| 6-Cl, Methyl ester | 16 | −8.5 |
How is enantiomeric purity evaluated during asymmetric synthesis?
Advanced
Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) separates enantiomers, while X-ray crystallography with Flack parameter analysis (|x| < 0.1) confirms absolute configuration. For example, a recent synthesis of (R)-Ethyl 6-chlorooxoindoline-3-carboxylate achieved 98% ee, validated by HPLC retention times (t₁ = 12.3 min, t₂ = 14.7 min) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
